Cefquinome

Descripción general

Descripción

Cefquinome es un antibiótico cefalosporínico de cuarta generación con potentes propiedades farmacológicas y antibacterianas. Se utiliza principalmente en medicina veterinaria para tratar diversas infecciones bacterianas, incluyendo mastitis por coliformes y enfermedades del tracto respiratorio en animales . This compound es conocido por su resistencia a las enzimas beta-lactamasas, lo que lo hace eficaz contra un amplio espectro de bacterias Gram-positivas y Gram-negativas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Cefquinome se sintetiza a través de un proceso químico de varios pasos. . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, temperaturas controladas y catalizadores específicos para garantizar las transformaciones químicas deseadas.

Métodos de producción industrial: En entornos industriales, this compound se produce utilizando procesos de fermentación a gran escala seguidos de modificación química. El proceso de fermentación implica el cultivo de microorganismos específicos que producen la estructura central de beta-lactama. Esta estructura central se modifica químicamente para introducir los grupos funcionales necesarios, lo que da como resultado la molécula final de this compound .

Análisis De Reacciones Químicas

Tipos de reacciones: Cefquinome experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede sufrir reacciones de oxidación, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas con propiedades farmacológicas alteradas.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales específicos dentro de la molécula de this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound con estructuras químicas modificadas y potencialmente diferentes actividades farmacológicas .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics : Cefquinome demonstrates favorable pharmacokinetic properties, including rapid absorption and prolonged retention in tissues. Studies have shown that after intramammary administration in dairy cows, this compound achieves high concentrations in milk and tissues, maintaining effective levels for extended periods .

Pharmacodynamics : The pharmacodynamic profile of this compound indicates its effectiveness through time-dependent antibacterial activity. Research has established a correlation between drug concentrations and bacterial stasis or reduction, making it a potent option for treating infections caused by pathogens such as Escherichia coli and Streptococcus suis .

Clinical Applications

This compound is widely used in veterinary medicine for treating various conditions:

- Respiratory Infections : Effective against respiratory pathogens such as Pasteurella multocida and Mannheimia haemolytica, this compound is commonly prescribed for pneumonia in horses and other livestock .

- Mastitis Treatment : this compound has been shown to significantly improve recovery rates in dairy cows suffering from clinical mastitis caused by E. coli. Studies have reported higher bacteriological cure rates compared to traditional antibiotics like ampicillin and cloxacillin .

- Endometritis : In dairy farming, this compound is also employed to treat endometritis, showcasing its versatility in managing reproductive tract infections .

Case Study 1: Efficacy Against Escherichia coli Mastitis

A study evaluated the efficacy of this compound administered intramammarily in dairy cows with induced E. coli mastitis. The results indicated that treatment with this compound led to significant clinical recovery and a marked increase in milk production post-treatment compared to control groups treated with other antibiotics. The bacteriological cure rates were notably higher, affirming this compound's effectiveness in this application .

Case Study 2: Pharmacokinetic Study in Dairy Cows

In another study focusing on the pharmacokinetics of this compound following intramammary administration, researchers found that the drug maintained therapeutic concentrations in milk for an extended period, supporting its use as an effective treatment for mastitis. The study highlighted the importance of dosing regimens based on pharmacokinetic data to optimize therapeutic outcomes .

Data Tables

| Application | Target Pathogen | Administration Route | Key Findings |

|---|---|---|---|

| Respiratory Infections | Pasteurella multocida, Mannheimia haemolytica | Intramuscular/Intramammary | Effective against respiratory pathogens; high cure rates |

| Mastitis Treatment | Escherichia coli | Intramammary | Significant improvement in recovery; higher bacteriological cure rates |

| Endometritis | Various pathogens | Intramuscular | Effective treatment for reproductive tract infections |

Mecanismo De Acción

Cefquinome ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a penicilina (PBP) ubicadas dentro de la pared celular bacteriana, obstruyendo la formación de la capa de peptidoglicano. Esta inhibición conduce al debilitamiento y eventual lisis de la pared celular bacteriana, lo que resulta en la muerte de las células bacterianas . La estructura zwitteriónica de this compound facilita su rápida penetración a través de las membranas biológicas, mejorando su eficacia antibacteriana .

Compuestos similares:

Cefuroxime: Una cefalosporina de segunda generación con un espectro más amplio de actividad contra bacterias Gram-positivas.

Cefotaxime: Una cefalosporina de tercera generación con alta eficacia contra bacterias Gram-negativas.

Unicidad de this compound: this compound es único debido a su uso específico en medicina veterinaria y su resistencia a las enzimas beta-lactamasas. Su estructura zwitteriónica permite una rápida penetración a través de las paredes celulares bacterianas, lo que lo hace muy eficaz contra una amplia gama de infecciones bacterianas en animales .

Comparación Con Compuestos Similares

Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity against Gram-positive bacteria.

Cefotaxime: A third-generation cephalosporin with high efficacy against Gram-negative bacteria.

Uniqueness of Cefquinome: this compound is unique due to its specific use in veterinary medicine and its resistance to beta-lactamase enzymes. Its zwitterionic structure allows for rapid penetration across bacterial cell walls, making it highly effective against a wide range of bacterial infections in animals .

Actividad Biológica

Cefquinome is a fourth-generation cephalosporin antibiotic primarily used in veterinary medicine for the treatment of bacterial infections in livestock. Its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli, makes it a valuable therapeutic agent. This article delves into the biological activity of this compound, exploring its pharmacokinetics, pharmacodynamics, and clinical efficacy through various studies and data.

Pharmacokinetics of this compound

This compound exhibits distinct pharmacokinetic properties that influence its efficacy in treating infections. Key studies have characterized its behavior in different animal models:

- Absorption and Distribution : this compound is administered via various routes, including intramuscular injection and intramammary infusion. Studies indicate that it has a high tissue distribution, particularly in the mammary glands, where it effectively reaches therapeutic concentrations .

- Elimination Half-Life : The elimination half-life varies significantly among species. For instance, after intramuscular administration, sheep exhibit a half-life of approximately 9.03 hours, while goats show around 10.14 hours . In contrast, shorter half-lives have been reported in other species such as buffalo calves and cattle.

- Pharmacokinetic Parameters : The area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio is crucial for determining this compound's efficacy. An AUC/MIC ratio exceeding 16571.55 h·mL/g has been associated with significant bacterial count reductions in mammary glands .

Pharmacodynamics

The pharmacodynamic properties of this compound are essential for understanding its antibacterial effectiveness:

- Efficacy Against E. coli : this compound demonstrates potent bactericidal activity against various strains of E. coli. In studies involving neutropenic mice infected with E. coli, it was found that maintaining serum levels above the MIC for at least 28% of the dosing interval resulted in significant bacterial stasis .

- Dosing Regimens : Efficacy is influenced by dosing frequency and amount. For instance, a regimen of 400 μg/gland administered intramammarily has shown to almost eliminate infections in experimental models . The percentage of time the drug concentration exceeds the MIC (%T > MIC) is a critical parameter correlating with efficacy.

Study on Intramammary Administration

A study investigated the pharmacodynamics of this compound against environmental E. coli mastitis infections in lactating mice . Key findings include:

- Dosing Effectiveness : Doses ranging from 25 to 400 μg/gland were tested, with higher doses resulting in greater bacterial count reductions.

- Therapeutic Success : A dose of 400 μg/gland achieved a significant therapeutic effect by reducing bacterial counts by up to 7 log CFU/mL.

Comparative Pharmacokinetics

Research comparing this compound's pharmacokinetics in sheep and goats revealed similar absorption profiles but highlighted interspecies variations in elimination rates . This information is crucial for optimizing dosing strategies across different livestock species.

Summary Table of Key Pharmacokinetic Parameters

| Parameter | Sheep | Goats | Cattle | Buffalo Calves |

|---|---|---|---|---|

| Elimination Half-Life (h) | 9.03 ± 0.89 | 10.14 ± 1.42 | 7.10 ± 0.50 | 12.86 ± 1.00 |

| Mean Residence Time (h) | 14.23 ± 1.10 | 15.16 ± 1.44 | Not specified | Not specified |

| % Protein Binding | 15.65% | 14.42% | Not specified | Not specified |

Propiedades

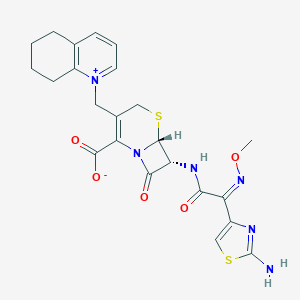

IUPAC Name |

7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O5S2/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKJNRNSJKEFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefquinome exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, targets penicillin-binding proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. [, , ] By binding to PBPs, this compound disrupts the cross-linking of peptidoglycans, leading to bacterial cell death. []

Q2: Does the initial bacterial load affect this compound's efficacy?

A2: Yes, research shows that this compound's bactericidal activity is weakened with increasing initial bacterial concentrations. For instance, in an in vitro study, a concentration of 2xMIC achieved a killing effect with 10^6 CFU/mL, but 32xMIC was needed for the same effect with 10^8 CFU/mL. [, ]

Q3: Are there any studies investigating the impact of this compound on biofilm formation?

A3: Yes, studies have shown that this compound, even at sub-MIC levels, can inhibit biofilm formation in certain bacteria. Notably, research on Staphylococcus xylosus revealed that this compound disrupts histidine metabolism, particularly targeting Imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in this pathway, leading to biofilm inhibition. []

Q4: What is the molecular formula and weight of this compound?

A4: This information is not explicitly stated in the provided research papers. Further resources would be needed to provide these details.

Q5: Does this compound exhibit any catalytic properties?

A5: this compound is primarily an antibiotic and does not possess inherent catalytic properties related to chemical reactions.

Q6: Does modifying the structure of this compound impact its activity?

A6: While the provided research focuses primarily on this compound itself, structural modifications are not extensively discussed. Exploring modifications to the core structure of this compound would require additional research and is beyond the scope of the provided information.

Q7: What strategies are employed to improve this compound's stability or delivery?

A9: Various formulations of this compound exist, including injectable solutions, suspensions, and intramammary infusions. [, , , ] These formulations are designed to enhance stability, solubility, and bioavailability. For instance, the use of esters as solvents in this compound suspension injections has been shown to improve injection safety and reduce irritation. []

Q8: What are the key pharmacokinetic parameters of this compound in different species?

A10: this compound exhibits different pharmacokinetic profiles across species. Key parameters such as absorption half-life (t1/2ab), elimination half-life (t1/2β), and bioavailability (F) vary significantly between species like goats, sheep, and ducklings. [, , , ]

Q9: Which PK/PD index best correlates with this compound's efficacy?

A11: Research suggests that the percentage of time the free drug concentration remains above the minimum inhibitory concentration (%T>fMIC) is the most relevant PK/PD index for this compound. [] This highlights the importance of maintaining sufficient drug exposure over time for optimal antibacterial activity.

Q10: How does pregnancy or lactation influence this compound pharmacokinetics in goats?

A12: A study using nonlinear mixed-effects modeling revealed that physiological states like pregnancy and lactation significantly alter this compound's pharmacokinetic behavior in goats. [] Pregnancy increases absorption rate and volume of distribution but reduces clearance. Lactation, on the other hand, mainly impacts the volume of distribution and elimination rate. []

Q11: Does this compound cross the placental barrier or penetrate milk?

A13: Research indicates that this compound exhibits minimal penetration across the placental barrier in goats. [] Similarly, milk penetration of this compound is also minimal, as observed in studies involving lactating goats. []

Q12: What is the in vivo efficacy of this compound against Staphylococcus aureus?

A14: Studies using a neutropenic mouse thigh infection model demonstrate this compound's potent bactericidal activity against S. aureus. [] This model allows for controlled assessment of antibiotic efficacy in the absence of a functional immune response. This compound exhibited time-dependent killing and produced significant post-antibiotic effects (PAEs), signifying continued bacterial suppression after drug levels fall below the MIC. []

Q13: How does this compound compare to other antibiotics in treating digital dermatitis in cattle?

A15: A study compared the effectiveness of this compound to topical and systemic erythromycin in treating digital dermatitis in cattle. [] Results showed that a 5-day course of this compound led to significantly greater reductions in lesion severity compared to shorter this compound courses or a single erythromycin dose. []

Q14: Are there known mechanisms of resistance to this compound?

A16: Yes, one of the primary mechanisms of resistance to this compound, as with other beta-lactams, involves alterations in PBPs. [] These alterations can reduce the binding affinity of this compound to its target, rendering the drug less effective.

Q15: How does this compound concentration influence the emergence of resistance?

A17: Studies using a rabbit tissue-cage infection model revealed that fluctuations in this compound concentrations within a specific range, between the MIC99 and mutant prevention concentration (MPC), increase the risk of selecting for resistant S. aureus strains. []

Q16: What strategies can be employed to minimize the emergence of resistance?

A18: Maintaining this compound concentrations above the MPC for a significant portion of the dosing interval (≥58%) has been shown to effectively suppress bacterial growth and minimize the selection of resistant populations. []

Q17: What is known about the safety profile of this compound?

A19: While the provided studies highlight this compound's efficacy, they also emphasize its generally good safety profile in various animal species. [, , , ] Specific toxicological data and potential long-term effects require further investigation and are beyond the scope of these papers.

Q18: Are there any targeted drug delivery approaches for this compound?

A20: While the provided research primarily focuses on systemic administration routes like intramuscular and intravenous, some studies explore targeted delivery. Specifically, research on this compound's use for endometritis in cows employed intrauterine infusions, delivering the drug directly to the infection site. [, ]

Q19: What analytical methods are commonly employed for this compound analysis?

A19: Various analytical techniques are used to quantify this compound in biological matrices, including:

- High-Performance Liquid Chromatography (HPLC): Often coupled with UV detection, HPLC is frequently employed for this compound quantification in plasma and other biological samples. [, , , , , , ]

- HPLC coupled with Mass Spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is increasingly used for this compound residue analysis in various matrices, including milk and animal tissues. [, , , ]

- Microbiological Assay: This method utilizes the growth inhibition of susceptible bacteria, such as Micrococcus luteus, to determine this compound concentrations. [, ]

Q20: How is the accuracy and reliability of these analytical methods ensured?

A22: Analytical method validation is crucial to ensure accuracy, precision, and specificity. Researchers employ various validation parameters, including linearity, recovery, limit of detection (LOD), limit of quantitation (LOQ), and precision, to ensure the reliability of the chosen method. [, , ]

Q21: What is the historical context of this compound development?

A24: this compound, being a fourth-generation cephalosporin, emerged from continuous efforts to develop antibiotics with improved efficacy and broader spectrum activity. Its development marked a significant milestone in veterinary medicine, providing a valuable tool for treating bacterial infections in livestock. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.